molecular formula C11H14O4 B1351894 (4-Propoxyphenoxy)acetic acid CAS No. 713509-19-4

(4-Propoxyphenoxy)acetic acid

Cat. No. B1351894
M. Wt: 210.23 g/mol
InChI Key: ZOZBDXUBFHRCQD-UHFFFAOYSA-N
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Description

“(4-Propoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .


Molecular Structure Analysis

The InChI code for “(4-Propoxyphenoxy)acetic acid” is 1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) . The Canonical SMILES is CCCOC1=CC=C(C=C1)OCC(=O)O .


Physical And Chemical Properties Analysis

“(4-Propoxyphenoxy)acetic acid” has a molecular weight of 210.23 g/mol . The exact mass is 210.08920892 g/mol and the monoisotopic mass is 210.08920892 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Environmental Impact and Toxicity Studies

(4-Propoxyphenoxy)acetic acid, as a chemical compound related to herbicides like 2,4-D, has been the subject of various studies focusing on its environmental impact and toxicity. For instance, Mahmoudinia et al. (2019) explored the effects of 2,4-D on human dental pulp stem cells, highlighting its hormetic response on cell viability and its potential to cause oxidative stress and apoptosis at higher concentrations. This study underscores the importance of understanding the biological effects and potential damages of herbicide-related compounds on human cells (Mahmoudinia et al., 2019).

Genotoxicity Prevention

Kamel (2017) examined the antigenotoxic effect of vitamin C against 2,4-D on male mice, revealing that vitamin C can significantly decrease chromosomal aberrations, sperm head abnormalities, and DNA strand breaks induced by 2,4-D. This highlights the potential of dietary antioxidants in mitigating the genotoxic effects of herbicide-related compounds (Kamel, 2017).

Adsorption and Removal Techniques

The study by Khan and Akhtar (2011) is pivotal in understanding the adsorption behavior of compounds like 2,4,5-trichlorophenoxy acetic acid on specific nano-composites, which could be insightful for developing methods to remove or neutralize (4-Propoxyphenoxy)acetic acid from environmental settings. The research emphasizes the effectiveness of certain cation-exchangers in adsorbing these compounds from aqueous solutions, highlighting the potential for water purification or soil decontamination processes (Khan & Akhtar, 2011).

Anti-inflammatory and Antinociceptive Effects

Research by Pinz et al. (2016) on a different compound, 4-phenylselenyl-7-chloroquinoline, demonstrated significant antinociceptive and anti-inflammatory effects. While not directly studying (4-Propoxyphenoxy)acetic acid, this research opens avenues for exploring similar compounds' potential therapeutic effects, possibly inspiring further research into the medical applications of (4-Propoxyphenoxy)acetic acid and related substances (Pinz et al., 2016).

properties

IUPAC Name

2-(4-propoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZBDXUBFHRCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406553
Record name (4-propoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propoxyphenoxy)acetic acid

CAS RN

713509-19-4
Record name (4-propoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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